An In-depth Technical Guide to the Chemical Properties of 3-amino-2-methylquinazolin-4(3H)-one
An In-depth Technical Guide to the Chemical Properties of 3-amino-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-amino-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis protocols, spectroscopic data, and known biological activities, presenting quantitative information in structured tables and illustrating key processes with diagrams.
Core Chemical and Physical Properties
3-amino-2-methylquinazolin-4(3H)-one is a stable, solid organic compound. Its fundamental properties are summarized in the table below. It is important to note that the reported melting point varies across different sources, which may be attributed to variations in purity and experimental conditions.
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-2-methylquinazolin-4-one | [1] |
| Synonyms | 2-Methyl-3-amino-4-quinazolone, 3-amino-2-methyl-3,4-dihydroquinazolin-4-one | [1] |
| CAS Number | 1898-06-2 | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Appearance | White to light yellow solid/powder/crystal | [3] |
| Melting Point | 142-143 °C | [4] |
| 149-152 °C | [5] | |
| 224-226 °C | [6] | |
| Solubility | Soluble in DMSO. Recrystallized from ethanol. | [6] |
| pKa | Data not available in the searched literature. |
Synthesis Protocols
The synthesis of 3-amino-2-methylquinazolin-4(3H)-one is most commonly achieved through a two-step process involving the initial formation of a benzoxazinone intermediate, followed by cyclization with hydrazine. Both conventional heating and microwave-assisted methods have been reported, with the latter offering significant advantages in terms of reaction time and yield.
Conventional Synthesis Workflow
The conventional synthesis involves a thermal cyclization followed by condensation with hydrazine hydrate under reflux.
Caption: Workflow for the conventional synthesis of 3-amino-2-methylquinazolin-4(3H)-one.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
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A mixture of anthranilic acid and an excess of acetic anhydride is heated under reflux.
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The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the intermediate product.
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The solid is collected by filtration and can be recrystallized from a suitable solvent like ethanol to improve purity.[7]
Step 2: Synthesis of 3-amino-2-methylquinazolin-4(3H)-one
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2-Methyl-4H-3,1-benzoxazin-4-one (1 equivalent) is dissolved in ethanol.
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Hydrazine hydrate (1 equivalent) is cautiously added to the solution.
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The resulting mixture is refluxed for approximately 7 hours, with the reaction monitored by TLC.
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After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then recrystallized from ethanol to yield pure 3-amino-2-methylquinazolin-4(3H)-one.[6]
Microwave-Assisted Green Synthesis
A more efficient and environmentally friendly approach utilizes microwave irradiation to accelerate the reaction.
Experimental Protocol:
-
A mixture of substituted anthranilic acid (1 equivalent) and acetic anhydride is subjected to microwave irradiation (e.g., 250 W) for a short duration (e.g., a few minutes) to form the benzoxazinone intermediate.
-
To the solution of the benzoxazinone intermediate in ethanol, hydrazine monohydrate (3 equivalents) is added in a microwave tube.
-
The mixture is then irradiated under microwave conditions (e.g., 250 W for 20-33 minutes at 120-150 °C).[4]
-
After cooling, the solvent is removed, and the solid product is filtered and recrystallized from an appropriate solvent.[4] This method has been reported to provide good to excellent yields in a significantly shorter reaction time compared to conventional heating.
Spectroscopic and Structural Data
Spectroscopic data is crucial for the identification and characterization of 3-amino-2-methylquinazolin-4(3H)-one.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Source(s) |
| ¹H NMR | CDCl₃ | 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H, NH₂), 2.66 (s, 3H, CH₃) | [4] |
| DMSO-d₆ | 7.91–7.90 (d, 2H), 7.30–7.27 (m, 2H), 6.50 (s, 2H, NH₂), 2.07 (s, 3H, CH₃) | [6] | |
| ¹³C NMR | DMSO-d₆ | 173.2 (C=O), 151.2 (N-C=N), 135.0, 132.3, 122.9 (CH), 117.0 (CH), 116.8 (CH), 110.0 (CH), 20.8 (CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ~3461, 3194 | N-H stretching (amino group) | |
| ~3012 | C-H stretching (aromatic) | |
| ~1672 | C=O stretching (amide) | |
| ~1625 | C=N stretching | |
| ~1471, 1614 | C=C stretching (aromatic) | |
| ~1338 | C-N stretching |
Mass Spectrometry
The mass spectrum of 3-amino-2-methylquinazolin-4(3H)-one shows a molecular ion peak corresponding to its molecular weight.
| Technique | m/z | Assignment | Source(s) |
| GC-MS | 175 | [M]⁺ | [1] |
| 146 | Fragment | [1] |
Crystal Structure
As of the latest literature search, the crystal structure of 3-amino-2-methylquinazolin-4(3H)-one has not been reported. However, the crystal structure of the closely related analogue, 3-amino-2-ethylquinazolin-4(3H)-one, has been determined.[8][9][10] This analogue exhibits a planar molecular structure and forms a step-like crystal packing through N—H⋯O hydrogen bonds.[8][9][10]
Biological Activities and Mechanisms of Action
Quinazolinone derivatives are recognized as "privileged" pharmacophores due to their broad spectrum of biological activities. 3-amino-2-methylquinazolin-4(3H)-one and its derivatives have shown notable antimicrobial and DNA photo-disruptive properties.
Antimicrobial Activity
Derivatives of 3-amino-2-methylquinazolin-4(3H)-one have demonstrated in vitro antibacterial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Proteus mirabilis.[7] The proposed mechanism of action for quinoline-based compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[11]
DNA Photo-Disruptive Activity
Certain 3-amino-2-methylquinazolin-4(3H)-one derivatives have been found to be photo-active, capable of cleaving plasmid DNA upon irradiation with UVA or UVB light.[4] The proposed mechanism involves the photo-excited quinazolinone acting as a photosensitizer, leading to the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). These ROS can then interact with and damage DNA, leading to strand cleavage.
Caption: Proposed mechanism of DNA photo-cleavage by 3-amino-2-methylquinazolin-4(3H)-one derivatives.
This photo-disruptive property makes these compounds interesting candidates for the development of novel photochemotherapeutic or photodynamic therapy agents. Molecular docking studies have also suggested that these compounds can bind to DNA, which is a prerequisite for their photo-cleavage activity.[4]
Safety and Handling
Based on GHS classifications, 3-amino-2-methylquinazolin-4(3H)-one is considered to be a warning-level hazard. It may cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
This technical guide provides a solid foundation for researchers and scientists working with 3-amino-2-methylquinazolin-4(3H)-one. Further research is warranted to explore its full potential in drug development and other applications, particularly in elucidating the precise mechanisms of its biological activities and exploring its structure-activity relationships.
References
- 1. 3-amino-2-methylquinazolin-4(3H)-one | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-amino-2-methyl-4(3h)quinazolinone sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 3-amino-2-ethyl-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
